
N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as CPP-115, is a novel drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their pharmacological properties.
Mechanism of Action
N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide acts as a GABA aminotransferase inhibitor, leading to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing GABA levels, N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide can modulate neuronal activity and reduce the risk of seizures and other neurological disorders.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has been shown to have a significant impact on the biochemical and physiological processes in the brain. It has been found to increase GABA levels, reduce glutamate levels, and modulate the activity of various neurotransmitter systems. Additionally, N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and anticonvulsant effects in animal models.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for GABA aminotransferase. However, its limited solubility in water can make it challenging to work with in some experimental settings. Additionally, the potential for off-target effects and toxicity must be carefully considered when using N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide in laboratory experiments.
Future Directions
There are several potential future directions for research on N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide. One area of focus is the development of more potent and selective inhibitors of GABA aminotransferase. Additionally, further studies are needed to investigate the potential therapeutic applications of N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide in various neurological disorders. Finally, the safety and toxicity of N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide must be carefully evaluated to ensure its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide involves the reaction of cyclohexylamine with 4-fluorobenzoyl chloride, followed by the addition of piperazine. The resulting compound is purified using chromatography techniques.
Scientific Research Applications
N-cyclohexyl-4-(4-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and anxiety. It has been shown to modulate the activity of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the regulation of GABA levels in the brain.
properties
IUPAC Name |
N-cyclohexyl-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c18-14-6-8-16(9-7-14)20-10-12-21(13-11-20)17(22)19-15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBVZGSSHOSWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)
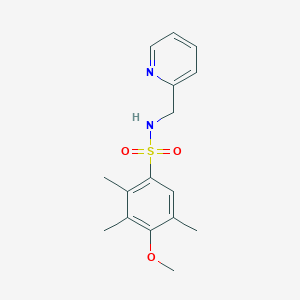
![N'-[(3-methyl-2-thienyl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5842022.png)
![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)
![1-[2-(4-fluorophenyl)ethyl]-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5842038.png)
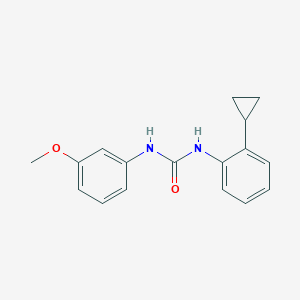
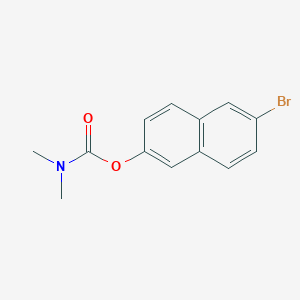
![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)
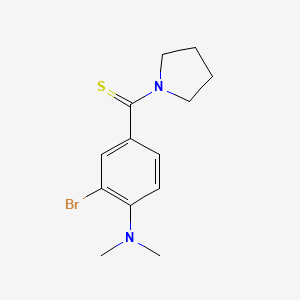

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5842078.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5842089.png)
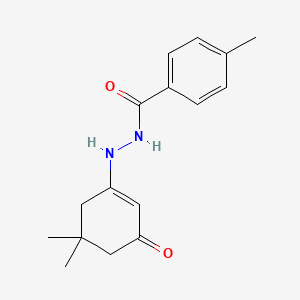
![1-(2,4-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5842107.png)